Tafluprost
Overview
Description
Tafluprost is a prostaglandin analogue used primarily in the treatment of open-angle glaucoma and ocular hypertension. It is administered topically as eye drops and works by reducing intraocular pressure. This compound is a fluorinated analog of prostaglandin F2-alpha and is known for its high efficacy and safety profile .
Mechanism of Action
Biochemical Pathways
The action of Tafluprost involves the regulation of matrix metalloproteinases (MMPs) and tissue inhibitor of metalloproteinases (TIMPs) . These proteins play a key role in the remodeling of the extracellular matrix, which is crucial for the regulation of intraocular pressure . This compound can increase the expression levels of MMPs while decreasing the expression levels of TIMPs .
Pharmacokinetics
This compound is an ester prodrug that is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite, this compound acid . The onset of action is 2 to 4 hours after application, and the maximal effect is reached after 12 hours . The intraocular pressure remains lowered for at least 24 hours . This compound acid is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of intraocular pressure. This is achieved through the increased outflow of aqueous fluid from the eyes . Additionally, this compound has been shown to increase the mean blur rate on the optic disc and improve retinal circulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the age of the patient is an important factor, as the prevalence of conditions like open-angle glaucoma increases with age . Furthermore, the presence of ocular surface disease can influence the effectiveness of this compound, as these patients may require individualized treatment strategies . Lastly, the use of preservative-free formulations of this compound can enhance treatment tolerability and adherence, leading to improved intraocular pressure-lowering efficacy and disease control .
Biochemical Analysis
Biochemical Properties
Tafluprost plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. Upon administration, this compound is hydrolyzed by corneal esterases to form this compound acid . This compound acid then binds to the prostaglandin F receptor, which is a G-protein-coupled receptor, leading to a series of biochemical reactions that result in the reduction of intraocular pressure . The interaction with the prostaglandin F receptor increases the outflow of aqueous humor from the eye, thereby lowering intraocular pressure .
Cellular Effects
This compound has various effects on different cell types and cellular processes. In ocular cells, this compound acid increases the outflow of aqueous humor by remodeling the extracellular matrix and relaxing the ciliary muscle . This process involves changes in cell signaling pathways, including the activation of protein kinase C and the modulation of calcium ion concentrations . Additionally, this compound can influence gene expression related to extracellular matrix components and enzymes involved in aqueous humor dynamics .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to this compound acid, which then acts as a selective agonist at the prostaglandin F receptor . This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways that lead to increased uveoscleral outflow . This compound acid also induces changes in gene expression, particularly those genes involved in extracellular matrix remodeling and aqueous humor outflow .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown sustained effects over time. Studies have demonstrated that this compound maintains its intraocular pressure-lowering effects for at least 24 hours after administration . The stability of this compound in solution and its resistance to degradation contribute to its prolonged efficacy . Long-term studies have indicated that this compound continues to be effective in reducing intraocular pressure without significant degradation or loss of activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to effectively reduce intraocular pressure without causing significant adverse effects . Higher doses can lead to toxic effects, including conjunctival hyperemia and ocular discomfort . The threshold for these adverse effects varies among different animal species, but the general trend indicates that this compound is well-tolerated at therapeutic doses .
Metabolic Pathways
This compound undergoes metabolic conversion primarily through hydrolysis by corneal esterases to form this compound acid . This compound acid is further metabolized via fatty acid beta-oxidation and phase II conjugation into 1,2,3,4-tetranor acid . These metabolic pathways ensure the efficient breakdown and elimination of this compound from the body, minimizing systemic exposure and potential side effects .
Transport and Distribution
This compound is transported and distributed within ocular tissues following topical administration. The lipophilic nature of this compound allows it to penetrate the cornea easily and reach the target tissues . Once hydrolyzed to this compound acid, it binds to the prostaglandin F receptor in the ciliary body and trabecular meshwork, facilitating its therapeutic effects . The distribution of this compound acid is primarily localized to ocular tissues, with minimal systemic absorption .
Subcellular Localization
The subcellular localization of this compound and its active metabolite, this compound acid, is primarily within the ciliary muscle and trabecular meshwork . This compound acid exerts its effects by binding to the prostaglandin F receptor on the cell surface, initiating intracellular signaling pathways that lead to increased aqueous humor outflow . The targeting of this compound acid to these specific ocular compartments ensures its efficacy in reducing intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tafluprost involves several key steps, including DIBAL-H reduction, Wittig reaction, and esterification. The process starts with a compound shown in a specific formula and undergoes these reactions to yield this compound with a high purity of over 99% . Another method involves using Corolid as a starting material and includes oxidation, condensation, fluorination, deprotection, reduction, recondensation, esterification, and refining .
Industrial Production Methods
Industrial production of this compound employs large-scale preparation methods that utilize reverse-phase and normal-phase preparation column purification technology. This method ensures high purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Tafluprost undergoes several types of chemical reactions, including:
Oxidation: Conversion of intermediates during synthesis.
Reduction: DIBAL-H reduction is a key step in the synthesis.
Substitution: Fluorination and other substitution reactions are involved in the preparation
Common Reagents and Conditions
DIBAL-H: Used for reduction.
Wittig Reagent: Employed in the Wittig reaction.
Fluorinating Agents: Used for introducing fluorine atoms
Major Products Formed
The major product formed from these reactions is this compound itself, along with its intermediates and derivatives such as this compound acid .
Scientific Research Applications
Tafluprost is extensively used in scientific research, particularly in the fields of ophthalmology and pharmacology. Its primary application is in the treatment of glaucoma and ocular hypertension, where it has shown significant efficacy in reducing intraocular pressure . Additionally, this compound is used in studies investigating the regulation of matrix metalloproteinases and tissue inhibitors of metalloproteinases, contributing to our understanding of extracellular matrix remodeling .
Comparison with Similar Compounds
Tafluprost is compared with other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost. While all these compounds share a similar mechanism of action, this compound is unique due to its fluorinated structure, which provides a higher affinity for the prostaglandin F receptor . Studies have shown that this compound has a higher affinity for the receptor compared to latanoprost and other analogs .
List of Similar Compounds
- Latanoprost
- Travoprost
- Bimatoprost
- Unoprostone
This compound stands out due to its unique chemical structure and high efficacy in lowering intraocular pressure, making it a valuable compound in the treatment of glaucoma and ocular hypertension.
Properties
Key on ui mechanism of action |
Tafluprost acid is a prostanoid selective FP receptor agonist that is believed to reduce the intraocular pressure (IOP) by increasing the outflow of aqueous humor. Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow. |
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CAS No. |
209860-87-7 |
Molecular Formula |
C25H34F2O5 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
propan-2-yl (Z)-7-[(1R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21?,22+,23-/m1/s1 |
InChI Key |
WSNODXPBBALQOF-MMDZIBFSSA-N |
SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H](C1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
Appearance |
White solid powder |
boiling_point |
100°C |
melting_point |
87.5 °C |
Key on ui other cas no. |
209860-87-7 |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Insoluble 5.28e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-methylethyl (5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoate AFP-168 tafluprost |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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